molecular formula C36H55N9O8S3 B12418057 Methyltetrazine-SS-PEG4-Biotin

Methyltetrazine-SS-PEG4-Biotin

Cat. No.: B12418057
M. Wt: 838.1 g/mol
InChI Key: UKBCAHXVSFWHAZ-RRURFNPQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-SS-PEG4-Biotin is synthesized through a series of chemical reactions involving the coupling of methyltetrazine, a disulfide linkage, polyethylene glycol (PEG4), and biotin . The synthesis typically involves:

    Activation of Methyltetrazine: Methyltetrazine is activated using suitable reagents to form a reactive intermediate.

    Coupling with PEG4: The activated methyltetrazine is then coupled with PEG4 under controlled conditions to form a stable intermediate.

    Introduction of Disulfide Linkage: A disulfide linkage is introduced to the intermediate, providing the cleavable property.

    Attachment of Biotin: Finally, biotin is attached to the compound, completing the synthesis

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-SS-PEG4-Biotin primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Methyltetrazine-SS-PEG4-Biotin exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyltetrazine-SS-PEG4-Biotin is unique due to its optimal PEG chain length, providing a balance between solubility and stability. The disulfide linkage offers a cleavable property, making it suitable for controlled release applications .

Properties

Molecular Formula

C36H55N9O8S3

Molecular Weight

838.1 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C36H55N9O8S3/c1-26-42-44-35(45-43-26)28-8-6-27(7-9-28)24-39-33(48)11-22-55-56-23-13-38-32(47)10-14-50-16-18-52-20-21-53-19-17-51-15-12-37-31(46)5-3-2-4-30-34-29(25-54-30)40-36(49)41-34/h6-9,29-30,34H,2-5,10-25H2,1H3,(H,37,46)(H,38,47)(H,39,48)(H2,40,41,49)/t29-,30-,34-/m0/s1

InChI Key

UKBCAHXVSFWHAZ-RRURFNPQSA-N

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

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